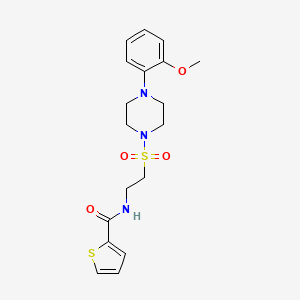
N-(2-((4-(2-メトキシフェニル)ピペラジン-1-イル)スルホニル)エチル)チオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C24H27N3O2 . It is a derivative of 1-(2-substituted-phenyl)piperazines . The compound has a molecular weight of 389.5 g/mol .
Synthesis Analysis
The synthesis of this compound and its derivatives involves variations in the spacer and the aryl moiety, leading to N-alkylated 1-(2-methyoxyphenyl)piperazines with markedly improved affinity and selectivity . The structural development is supported by molecular modeling studies .
Molecular Structure Analysis
The piperazine ring in the compound adopts a chair conformation. The dihedral angle between the phenyl and pyridine rings is 39.9 (3)° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 389.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The topological polar surface area of the compound is 44.8 Ų .
作用機序
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of the compound to α1-AR is in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with α1-AR affects the adrenergic signaling pathway. This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with α1-AR can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for advanced investigation as potential α1-AR antagonists .
Result of Action
The result of the compound’s action is the modulation of the α1-AR activity. This can lead to therapeutic effects in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
実験室実験の利点と制限
One of the main advantages of using N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide in lab experiments is its high selectivity and potency as a 5-HT6 receptor antagonist. This makes it an ideal tool for studying the role of this receptor in various cognitive processes. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide. One of the areas of interest is its potential therapeutic applications in the treatment of Alzheimer's disease. Studies have shown that this compound can improve memory and cognitive function in animal models of Alzheimer's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is needed to fully understand the mechanisms underlying its cognitive-enhancing effects and to determine its safety and efficacy in humans.
合成法
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide involves the reaction of 4-(2-methoxyphenyl)piperazine with 2-chloroethylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to yield the final product.
科学的研究の応用
α1アドレナリン受容体拮抗薬
この化合物は、α1アドレナリン受容体に対する潜在的な拮抗薬として研究されてきました . α1アドレナリン受容体は、最も研究されているGタンパク質共役受容体の1つであり、様々な神経学的状態の治療の重要なターゲットです . この化合物は、22 nMから250 nMの範囲でα1アドレナリン受容体への親和性を示しました .
心臓疾患の治療
アドレナリン受容体の活性化または遮断は、心臓肥大、うっ血性心不全、高血圧症、狭心症、心臓不整脈などの多くの疾患の治療のための主要な治療アプローチです .
呼吸器疾患の治療
この化合物は、喘息やアナフィラキシーなどの呼吸器疾患の治療に潜在的に使用できます .
甲状腺機能亢進症の治療
甲状腺が過剰な量の甲状腺ホルモンを産生する状態である甲状腺機能亢進症は、この化合物で治療できる可能性があります .
うつ病の治療
うつ病は、あなたの気分、考え、行動に悪影響を及ぼす一般的で深刻な病気ですが、この化合物で治療できる可能性があります .
良性前立腺肥大症の治療
生化学分析
Biochemical Properties
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This interaction with AChE suggests that the compound may play a role in modulating cholinergic neurotransmission .
Cellular Effects
In cellular processes, N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has been found to influence cell function by modulating neurotransmission . It has been observed to impact cell signaling pathways and gene expression, particularly in relation to cholinergic neurotransmission .
Molecular Mechanism
At the molecular level, N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide exerts its effects through binding interactions with biomolecules such as AChE . This interaction leads to the inhibition of AChE, thereby influencing neurotransmission .
Temporal Effects in Laboratory Settings
It has been observed to exert long-term effects on cellular function, particularly in relation to neurotransmission .
特性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-25-16-6-3-2-5-15(16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-7-4-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWKDSNBVBDZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
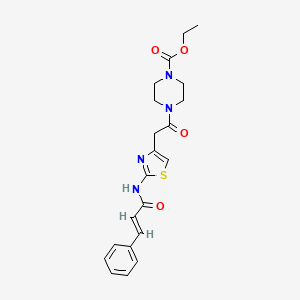
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)
![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)
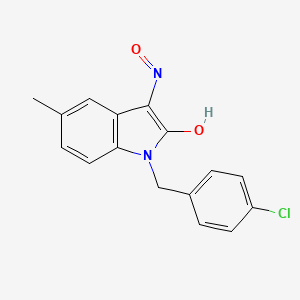
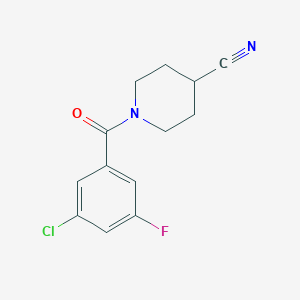
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2403231.png)
![3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2403234.png)
![8-(3,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2403235.png)
![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2403236.png)
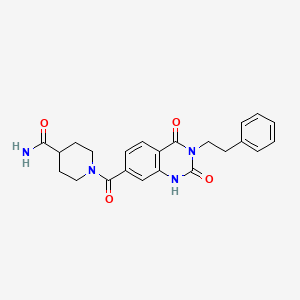


![N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2403243.png)

